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Compound of Interest

Compound Name: 2-Iodopyridine-3-carboxylic acid

Cat. No.: B1601361 Get Quote

Abstract
This technical guide provides a comprehensive overview of 2-Iodopyridine-3-carboxylic acid
(CAS No. 6042-35-9), a valuable heterocyclic building block in synthetic organic chemistry and

drug discovery. This document details the compound's key identifiers, physicochemical

properties, a robust synthesis protocol via a Sandmeyer-type reaction, and its application as a

key intermediate in the construction of complex molecular architectures through palladium-

catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug

development professionals seeking to leverage this versatile reagent in their synthetic

endeavors. We will explore the underlying chemical principles, provide detailed experimental

procedures, and illustrate a practical application in the synthesis of biaryl compounds, a

common motif in modern pharmaceuticals.

Compound Identification and Properties
2-Iodopyridine-3-carboxylic acid, also known as 2-iodonicotinic acid, is a substituted pyridine

derivative. The presence of an iodine atom at the 2-position and a carboxylic acid at the 3-

position makes it a highly versatile bifunctional molecule. The iodine atom serves as an

excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the

carboxylic acid moiety can be used for amide bond formation or other derivatizations.
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Property Value Reference

CAS Number 6042-35-9 [1]

Molecular Formula C₆H₄INO₂ [1]

Molecular Weight 249.01 g/mol [1]

IUPAC Name
2-iodopyridine-3-carboxylic

acid
[1]

Appearance
Expected to be an off-white to

yellow solid

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF, and alcohols
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Synthesis of 2-Iodopyridine-3-carboxylic acid
The most logical and established synthetic route to 2-Iodopyridine-3-carboxylic acid is

through the diazotization of its corresponding amine precursor, 2-aminonicotinic acid (CAS

5345-47-1), followed by a Sandmeyer-type reaction with an iodide source.[2][3][4] This

classical transformation is highly reliable for installing an iodine atom onto an aromatic ring.[5]

Synthesis Workflow Diagram
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Part 1: Diazotization

Part 2: Iodination

2-Aminonicotinic Acid

Pyridinium Diazonium Salt
(in situ intermediate)

  NaNO₂, H₂SO₄ (aq)
  0-5 °C

2-Iodopyridine-3-carboxylic Acid

  KI (aq)
  Warm to RT

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Iodopyridine-3-carboxylic acid.

Detailed Experimental Protocol
This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.

Materials:

2-Aminonicotinic acid

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Sodium Thiosulfate (Na₂S₂O₃)
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Deionized Water

Diethyl Ether or Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a

thermometer, suspend 1.0 equivalent of 2-aminonicotinic acid in deionized water.

Cool the suspension to 0-5 °C using an ice-salt bath.

Slowly add 2.5 equivalents of concentrated sulfuric acid dropwise, ensuring the

temperature remains below 10 °C. The starting material should dissolve to form the

corresponding ammonium salt.

In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of

cold deionized water.

Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes,

maintaining the internal temperature strictly between 0-5 °C. Vigorous stirring is crucial to

ensure efficient formation of the diazonium salt.

Causality: The cold, acidic conditions are essential to generate nitrous acid (HNO₂) in situ

from NaNO₂ and H₂SO₄. The nitrous acid then reacts with the primary amine to form the

diazonium salt. Keeping the temperature low is critical as diazonium salts are thermally

unstable and can decompose prematurely.

Iodination:

In a separate, larger beaker, dissolve 1.5 equivalents of potassium iodide in deionized

water.
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Slowly and carefully add the cold diazonium salt solution from step 1 to the potassium

iodide solution. This addition should be done portion-wise to control the effervescence

(evolution of N₂ gas).

Causality: The iodide ion (I⁻) from KI acts as a nucleophile, displacing the diazonium

group (-N₂⁺), which is an excellent leaving group due to the formation of highly stable

dinitrogen gas. This is a classic Sandmeyer-type displacement.

After the addition is complete, allow the mixture to slowly warm to room temperature and

then gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.

Work-up and Purification:

Cool the reaction mixture to room temperature. A precipitate of the crude product should

be visible.

Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by

the disappearance of the brown I₂ color).

Isolate the crude solid product by vacuum filtration.

Wash the solid with cold deionized water and then a small amount of cold diethyl ether.

For higher purity, the crude product can be recrystallized from an appropriate solvent

system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)
While a complete, published dataset for 2-Iodopyridine-3-carboxylic acid is not readily

available, its spectral characteristics can be reliably predicted based on analysis of its structural

analogues, such as 2-iodopyridine and other isomers of iodopyridine carboxylic acid.[6][7][8][9]

[10]
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Technique Predicted Data

¹H NMR

(Predicted for DMSO-d₆, 400 MHz):δ ~13.5 (s,

1H, -COOH), δ ~8.5 (dd, 1H, H-6), δ ~8.2 (dd,

1H, H-4), δ ~7.4 (dd, 1H, H-5). Chemical shifts

and coupling constants will be influenced by the

electron-withdrawing effects of both the iodine

and carboxylic acid groups.

¹³C NMR

(Predicted for DMSO-d₆, 100 MHz):δ ~165 (-

COOH), δ ~152 (C-6), δ ~145 (C-4), δ ~130 (C-

5), δ ~128 (C-3), δ ~115 (C-2, bearing Iodine).

The C-2 carbon directly attached to the iodine

atom is expected to be significantly shielded

compared to its protonated counterpart.

FT-IR

(KBr, cm⁻¹):~3000-2500 (broad O-H stretch of

carboxylic acid), ~1700 (strong C=O stretch),

~1600, 1450 (C=C and C=N aromatic

stretches), ~1250 (C-O stretch), ~750 (C-I

stretch).

Mass Spec

(ESI-MS):m/z 249.9 [M+H]⁺, 248.9 [M-H]⁻. The

isotopic pattern for iodine (¹²⁷I is 100%

abundant) will be distinct.

Applications in Drug Development: A Key
Intermediate
Halogenated pyridines are fundamental building blocks in medicinal chemistry. The C-I bond in

2-Iodopyridine-3-carboxylic acid is particularly well-suited for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon

bonds.[11] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the

construction of complex biaryl systems found in many drug candidates.

A pertinent example is the synthesis of inhibitors for oncogenic phosphatases like Wip1

(PPM1D).[12][13][14][15] The drug GSK2830371, a selective allosteric inhibitor of Wip1,
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features a complex substituted pyridine core.[13] The synthesis of such molecules often relies

on the coupling of a halogenated pyridine with a suitable boronic acid or ester partner.

Representative Workflow: Suzuki Coupling
The following workflow illustrates how 2-Iodopyridine-3-carboxylic acid can be used as a key

starting material in a Suzuki coupling to generate a biaryl scaffold, a critical step towards

synthesizing complex molecules like Wip1 inhibitors.

2-Iodopyridine-3-carboxylic Acid
Suzuki-Miyaura
Cross-Coupling

Aryl Boronic Acid
(e.g., 4-methoxyphenylboronic acid)

2-(4-methoxyphenyl)pyridine-3-carboxylic acid
(Biaryl Product)

  Pd(PPh₃)₄
  Base (e.g., Na₂CO₃)

  Solvent (e.g., Toluene/EtOH/H₂O)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling using 2-Iodopyridine-3-carboxylic acid.

Representative Experimental Protocol: Suzuki Coupling
Materials:

2-Iodopyridine-3-carboxylic acid (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Sodium Carbonate (Na₂CO₃) (2.5 eq)

Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

To a Schlenk flask, add 2-Iodopyridine-3-carboxylic acid, the arylboronic acid, and sodium

carbonate.
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until

the starting material is consumed.

Causality: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the

iodopyridine. Following transmetalation with the boronic acid (activated by the base),

reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst,

thus completing the catalytic cycle.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

an organic solvent like ethyl acetate. The aqueous layer can be acidified to precipitate the

carboxylic acid product if necessary.

The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated

under reduced pressure. The crude product is then purified by column chromatography or

recrystallization.

Conclusion
2-Iodopyridine-3-carboxylic acid is a high-value synthetic intermediate whose strategic

placement of reactive functional groups enables its use in robust and versatile synthetic

transformations. The Sandmeyer-type synthesis provides a reliable route to this compound,

and its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for

medicinal chemists. The protocols and insights provided in this guide are intended to empower

researchers to effectively utilize this compound in the discovery and development of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1601361?utm_src=pdf-body
https://www.benchchem.com/product/b1601361?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. bocsci.com [bocsci.com]

2. researchgate.net [researchgate.net]

3. nbinno.com [nbinno.com]

4. Page loading... [guidechem.com]

5. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and
Evaluation of their Antimicrobial Activity and Molecular Docking - PMC
[pmc.ncbi.nlm.nih.gov]

8. spectrabase.com [spectrabase.com]

9. 6-Iodo-pyridine-2-carboxylic acid AldrichCPR 55044-68-3 [sigmaaldrich.com]

10. 2-Iodopyridine(5029-67-4) 1H NMR [m.chemicalbook.com]

11. Suzuki Coupling [organic-chemistry.org]

12. researchgate.net [researchgate.net]

13. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1
Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Chemical features important for activity in a class of inhibitors targeting the Wip1 flap
subdomain - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodopyridine-3-
carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601361#cas-number-for-2-iodopyridine-3-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.bocsci.com/2-iodopyridine-3-carboxylic-acid-cas-6042-35-9-item-113235.html
https://www.researchgate.net/publication/288451601_Synthesis_of_2-aminonicotinic_acid
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-synthesis-applications-2-aminonicotinic-acid-bs
https://www.guidechem.com/question/what-is-the-synthesis-and-appl-id127424.html
https://pubmed.ncbi.nlm.nih.gov/813189/
https://pdfs.semanticscholar.org/11b9/92a9811803a2c959fa467f8a756764e902a1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8653659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8653659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8653659/
https://spectrabase.com/compound/9Wnut0Furc3
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000333
https://m.chemicalbook.com/SpectrumEN_5029-67-4_1HNMR.htm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.researchgate.net/figure/dentification-of-Wip1-phosphatase-inhibitor-chemical-series-a-Complementary_fig2_259588068
https://pubmed.ncbi.nlm.nih.gov/24390428/
https://pubmed.ncbi.nlm.nih.gov/24390428/
https://pubmed.ncbi.nlm.nih.gov/36268125/
https://pubmed.ncbi.nlm.nih.gov/36268125/
https://pubmed.ncbi.nlm.nih.gov/36268125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022280/
https://www.benchchem.com/product/b1601361#cas-number-for-2-iodopyridine-3-carboxylic-acid
https://www.benchchem.com/product/b1601361#cas-number-for-2-iodopyridine-3-carboxylic-acid
https://www.benchchem.com/product/b1601361#cas-number-for-2-iodopyridine-3-carboxylic-acid
https://www.benchchem.com/product/b1601361#cas-number-for-2-iodopyridine-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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